trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 733742-76-2
Cat. No.: VC2400562
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733742-76-2 |
|---|---|
| Molecular Formula | C16H20O3 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | (1R,2R)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1 |
| Standard InChI Key | TVZQNSPGNBIDLO-ZIAGYGMSSA-N |
| Isomeric SMILES | CCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
| SMILES | CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |
| Canonical SMILES | CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |
Introduction
Chemical Structure and Properties
Trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with a carboxylic acid group and a 2-ethylbenzoyl group in trans configuration (on opposite sides of the cyclohexane ring). The trans configuration is particularly significant as it determines the three-dimensional arrangement of the molecule, which in turn affects its physical properties and potential biological activities.
Based on structural analogs and chemical principles, the following physical and chemical properties can be estimated:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C16H20O3 | Based on structure with ethyl group |
| Molecular Weight | ~260.3 g/mol | Calculated from molecular formula |
| Physical State | Solid at room temperature | Similar to related compounds |
| Melting Point | Approximately 150-160°C | Extrapolated from similar compounds |
| Boiling Point | Approximately 425-435°C | Based on similar methylbenzoyl analogs (~419.5±38.0 °C) |
| Density | Approximately 1.15-1.17 g/cm³ | Based on similar methylbenzoyl analogs (1.161±0.06 g/cm³) |
| Acidity (pKa) | Approximately 4.3-4.5 | Based on similar methylbenzoyl analogs (4.31±0.28) |
The compound likely exhibits typical carboxylic acid properties, including acidity and the ability to form salts and esters. The ethyl group on the benzoyl portion would contribute to increased lipophilicity compared to the methyl analog, potentially affecting its solubility in various solvents and its interactions with biological systems.
Synthesis Methods
Industrial Production Considerations
For industrial-scale production, the process would likely employ:
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Batch or continuous flow reactors to control reaction parameters
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Optimized conditions for temperature, pressure, and reaction time
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Efficient purification methods to ensure high yield and purity
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Possibly advanced catalytic systems to enhance efficiency and stereoselectivity
Starting Materials
Based on the synthesis of related compounds, potential starting materials might include:
| Starting Material | Role in Synthesis | Handling Considerations |
|---|---|---|
| 2-Ethylbenzoyl chloride | Provides benzoyl component | Moisture sensitive, corrosive |
| Cyclohexanone | Base for cyclohexane ring | Volatile, flammable |
| Pyridine or similar base | Catalyst/base | Toxic, strong odor |
| Hydrogen (for reduction steps) | Reduction agent | Flammable, pressure systems required |
| Raney nickel or similar | Catalyst for reduction | Pyrophoric, special handling needed |
Chemical Reactions
General Reactivity
Based on its functional groups, trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid would likely undergo various chemical reactions. These reactions are primarily determined by the presence of the carboxylic acid group, the carbonyl group, and the ethyl substituent on the benzoyl moiety.
Carboxylic Acid Group Reactions
The carboxylic acid functional group is highly reactive and can participate in numerous transformations:
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Esterification with alcohols to form corresponding esters
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Salt formation with bases, creating carboxylate salts
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Decarboxylation under certain conditions, particularly at elevated temperatures
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Reduction to alcohols using strong reducing agents
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Amide formation with amines through condensation reactions
Carbonyl Group Reactions
The ketone carbonyl group connecting the cyclohexane and benzoyl portions can undergo:
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Reduction to secondary alcohols
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Nucleophilic addition reactions with various nucleophiles
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Wittig and related reactions for carbon-carbon bond formation
Ethyl Group Reactions
The ethyl substituent on the benzoyl ring may undergo:
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Oxidation to form other functional groups under strong oxidizing conditions
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Substitution reactions under specific conditions, particularly if activated
Specific Reaction Types
Based on analogous compounds, the following reaction types can be inferred:
| Reaction Type | Reagents | Expected Products | Conditions |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Oxidized derivatives | Mild conditions |
| Reduction (carboxylic acid) | Lithium aluminum hydride, sodium borohydride | Alcohol derivatives | Room temperature to reflux |
| Reduction (carbonyl) | Sodium borohydride | Hydroxyl derivatives | Room temperature |
| Esterification | Alcohols, sulfuric acid | Esters | Reflux conditions |
| Amidation | Ammonia, amines | Amides | Various conditions |
Analysis Methods
Analytical Techniques
For the characterization and analysis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, the following techniques would likely be employed:
| Analytical Technique | Information Provided | Typical Parameters |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Structural confirmation, purity assessment | Proton, Carbon-13, 2D experiments |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Electrospray ionization, Electron impact methods |
| Infrared Spectroscopy | Functional group identification | Focus on carbonyl, hydroxyl stretches |
| High Performance Liquid Chromatography | Purity determination, isomer separation | Reverse phase conditions |
| X-ray Crystallography | Absolute configuration, solid-state structure | Single crystal analysis |
Structure-Activity Relationships
The structure of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid contains several key features that could influence its activity in various applications:
These structural features would be expected to influence binding interactions with biological targets and reactivity in chemical processes. The position of the ethyl group at the ortho position of the benzoyl ring would create a specific steric environment that could affect both reactivity and binding characteristics.
Research Status and Future Directions
Current research on trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid appears limited in the available literature. Future research directions might include:
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Comprehensive characterization of physical and chemical properties, including detailed spectroscopic analysis and determination of crystal structure
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Investigation of biological activities, particularly in comparison to methyl and other analogs, to establish structure-activity relationships
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Development of efficient and stereoselective synthesis methods to provide access to high-purity material for further studies
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Exploration of applications in medicinal chemistry and materials science, including potential use as a pharmaceutical intermediate
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Structure-activity relationship studies to understand the influence of the ethyl group compared to other substituents at the ortho position of the benzoyl ring
The development of improved synthetic routes for this compound would be particularly valuable, especially methods that provide high stereoselectivity for the trans isomer, as the separation of stereoisomers can be challenging and resource-intensive.
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